8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-7-(2-hydroxyethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
“7-(2-HYDROXYETHYL)-8-[(2E)-2-[(3-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE” is a complex organic compound that features a purine core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxyethyl group: This step may involve nucleophilic substitution reactions.
Attachment of the hydrazinyl group: This can be done through condensation reactions with hydrazine derivatives.
Formation of the methylene bridge: This step may involve aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale.
Purification processes: Using techniques such as crystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl and hydroxyl groups.
Reduction: Reduction reactions may target the hydrazinyl group or the double bonds in the structure.
Substitution: Various substitution reactions can occur, especially at the purine core and the attached functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: For studying enzyme interactions and metabolic pathways.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: By binding to the active site of enzymes.
Receptor modulation: By interacting with cellular receptors.
Pathway interference: By disrupting key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound found in chocolate with similar structural features.
Allopurinol: A medication used to treat gout, also a purine derivative.
Uniqueness
This compound’s unique combination of functional groups and structural features may confer distinct biological activities and chemical reactivity, making it a valuable subject for further research.
Properties
Molecular Formula |
C16H18N6O4 |
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Molecular Weight |
358.35 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C16H18N6O4/c1-20-13-12(14(25)21(2)16(20)26)22(6-7-23)15(18-13)19-17-9-10-4-3-5-11(24)8-10/h3-5,8-9,23-24H,6-7H2,1-2H3,(H,18,19)/b17-9+ |
InChI Key |
RUQXDJHGGLQOLM-RQZCQDPDSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CC(=CC=C3)O)CCO |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC(=CC=C3)O)CCO |
Origin of Product |
United States |
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